N-(5-chloro-2-methoxyphenyl)-2-(3-{[(4-methylphenyl)carbamoyl]methyl}-2-oxo-1,2,3,4-tetrahydroquinoxalin-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-chloro-2-methoxyphenyl)-2-(3-{[(4-methylphenyl)carbamoyl]methyl}-2-oxo-1,2,3,4-tetrahydroquinoxalin-1-yl)acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound is characterized by its unique structure, which includes a quinoxaline core, a chloro-methoxyphenyl group, and a carbamoylmethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methoxyphenyl)-2-(3-{[(4-methylphenyl)carbamoyl]methyl}-2-oxo-1,2,3,4-tetrahydroquinoxalin-1-yl)acetamide typically involves multi-step organic reactions. The starting materials often include 5-chloro-2-methoxyaniline, 4-methylphenyl isocyanate, and 2-oxo-1,2,3,4-tetrahydroquinoxaline. The synthesis process may involve:
Formation of the Quinoxaline Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the quinoxaline ring.
Introduction of the Chloro-Methoxyphenyl Group: This step involves the substitution reaction where the chloro-methoxyphenyl group is introduced to the quinoxaline core.
Carbamoylation: The final step involves the reaction of the intermediate with 4-methylphenyl isocyanate to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2-methoxyphenyl)-2-(3-{[(4-methylphenyl)carbamoyl]methyl}-2-oxo-1,2,3,4-tetrahydroquinoxalin-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can lead to the formation of tetrahydroquinoxaline derivatives.
Substitution: The chloro group can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various quinoxaline derivatives, which can have different functional groups depending on the reagents used.
Scientific Research Applications
N-(5-chloro-2-methoxyphenyl)-2-(3-{[(4-methylphenyl)carbamoyl]methyl}-2-oxo-1,2,3,4-tetrahydroquinoxalin-1-yl)acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and potential biological activity.
Pharmacology: The compound is investigated for its interactions with various biological targets, including enzymes and receptors.
Materials Science: Its unique structural properties make it a candidate for the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methoxyphenyl)-2-(3-{[(4-methylphenyl)carbamoyl]methyl}-2-oxo-1,2,3,4-tetrahydroquinoxalin-1-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- N-(5-chloro-2-methoxyphenyl)-2-(3-{[(4-methylphenyl)carbamoyl]methyl}-2-oxo-1,2,3,4-tetrahydroquinoxalin-1-yl)acetamide
- This compound
Uniqueness
The uniqueness of this compound lies in its specific structural features, which confer unique chemical and biological properties
Properties
IUPAC Name |
2-[4-[2-(5-chloro-2-methoxyanilino)-2-oxoethyl]-3-oxo-1,2-dihydroquinoxalin-2-yl]-N-(4-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25ClN4O4/c1-16-7-10-18(11-8-16)28-24(32)14-21-26(34)31(22-6-4-3-5-19(22)29-21)15-25(33)30-20-13-17(27)9-12-23(20)35-2/h3-13,21,29H,14-15H2,1-2H3,(H,28,32)(H,30,33) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHMVSRQDNDZVMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CC2C(=O)N(C3=CC=CC=C3N2)CC(=O)NC4=C(C=CC(=C4)Cl)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25ClN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.